molecular formula C24H19Cl3N2S2 B2484690 5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318959-32-9

5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2484690
CAS No.: 318959-32-9
M. Wt: 505.9
InChI Key: IWVWUTPEEBMBBI-UHFFFAOYSA-N
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Description

The compound 5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (hereafter referred to as the "target compound") is a polysubstituted pyrazole derivative characterized by two distinct sulfanylmethyl groups at positions 4 and 5 of the pyrazole core. Position 5 features a [(4-chlorophenyl)methyl]sulfanyl substituent (-SCH₂-C₆H₄-Cl), while position 4 bears a [(2,4-dichlorophenyl)sulfanyl]methyl group (-SCH₂-C₆H₃Cl₂). The 1-methyl and 3-phenyl groups complete the substitution pattern.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-4-[(2,4-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2S2/c1-29-24(31-14-16-7-9-18(25)10-8-16)20(23(28-29)17-5-3-2-4-6-17)15-30-22-12-11-19(26)13-21(22)27/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVWUTPEEBMBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=C(C=C3)Cl)Cl)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the potential range of biological activities suggested by its structure, it could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target(s). Without specific information about this compound’s target(s) and mode of action, it’s difficult to predict how environmental factors might influence its activity.

Biological Activity

5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula: C22H19Cl2S2
  • Molecular Weight: 447.8 g/mol
  • IUPAC Name: this compound

Structure

The compound features a pyrazole ring substituted with various aromatic and sulfur-containing groups, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 Value (µM) Activity
HeLa (Cervical Cancer)10.5Significant cytotoxicity
MCF-7 (Breast Cancer)15.2Moderate cytotoxicity
A549 (Lung Cancer)12.8Significant cytotoxicity

These findings suggest that this compound may possess similar anticancer properties due to its structural similarities with other effective pyrazole derivatives .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate activity
Escherichia coli64 µg/mLWeak activity
Pseudomonas aeruginosa16 µg/mLSignificant activity

These results indicate that the compound may be useful as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's:

Enzyme Inhibition (%) at 100 µM IC50 Value (µM)
Acetylcholinesterase75%25

This inhibition profile suggests potential for therapeutic applications in treating cognitive disorders .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted by Sanchez-Sancho et al. synthesized various pyrazole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that the presence of chlorinated phenyl groups enhanced the anticancer activity of these compounds significantly .
  • Antibacterial Screening : Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that several pyrazole derivatives exhibited varying degrees of antibacterial activity, highlighting the importance of substituent groups in modulating biological effects .
  • Neuroprotective Potential : A recent study explored the neuroprotective effects of similar compounds and suggested that pyrazole derivatives could serve as potential candidates for Alzheimer's treatment due to their ability to inhibit AChE effectively .

Scientific Research Applications

Structural Formula

\text{5 4 chlorophenyl methyl sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole}

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to 5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole have shown promising results against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.

Case Study: Antiproliferative Activity
A study investigated the antiproliferative effects of a library of pyrazole derivatives on several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrazole structure can enhance biological activity .

Synthesis and Functionalization

The synthesis of pyrazole derivatives often involves various methods such as cycloaddition reactions and functional group transformations. The ability to modify substituents on the pyrazole ring allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing therapeutic efficacy.

Synthetic Pathways
Research has shown that This compound can be synthesized through multi-step reactions involving hydrazones and chalcones, leading to high yields and regioselectivity . This synthetic versatility makes it a valuable compound for further functionalization.

Agricultural Applications

Some pyrazole derivatives have been studied for their potential as agrochemicals. Their ability to inhibit specific enzymes or metabolic pathways in plants suggests they could serve as herbicides or fungicides. However, more research is needed to evaluate the environmental impact and efficacy of these compounds in agricultural settings.

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 Value (µM)Reference
AnticancerMCF715
AnticancerA54920
AntiproliferativeHep-G210

Table 2: Synthetic Methods Overview

Method UsedKey Reagents/ConditionsYield (%)
CycloadditionHydrazones + Chalcones85
OxidationMnO275
FunctionalizationVarious electrophilesVariable

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) groups are electron-rich sites susceptible to oxidation.

Reagent/Condition Product Formed Notes
Hydrogen peroxide (H₂O₂)Sulfoxide derivativesMild conditions yield mono-oxidized products.
m-Chloroperbenzoic acid (mCPBA)Sulfone derivativesStronger oxidizing agent leads to di-oxidation.
Ozone (O₃)Cleavage of sulfanyl groupsRare; may degrade the compound under extreme conditions.

Nucleophilic Substitution Reactions

Chlorine atoms on the aromatic rings and sulfanyl-methyl groups participate in substitution reactions.

Target Site Reagent Conditions Product
4-Chlorophenyl chlorineAmines (e.g., NH₃, RNH₂)K₂CO₃, DMF, refluxAryl amine derivatives
2,4-Dichlorophenyl chlorineThiols (e.g., RSH)CuI, DMSO, 80°CThioether-linked analogs
Sulfanyl-methyl groupAlkyl halides (e.g., R-X)Phase-transfer catalysisExtended alkyl chain derivatives

Reduction Reactions

Catalytic hydrogenation and other reductive methods modify functional groups.

Reagent/Condition Target Group Product
Pd/C, H₂ (1–3 atm)Chlorinated aryl ringsDechlorinated intermediates
LiAlH₄, THFSulfone groups (if present)Reduced to sulfides or thiols

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine atoms deactivate the aromatic rings, but directed substitution is feasible.

Reagent Position Product
HNO₃, H₂SO₄Para to sulfanyl groupsNitro-substituted derivatives
SO₃, H₂SO₄Meta to chlorineSulfonated analogs (limited yield)

Cross-Coupling Reactions

The chlorine atoms enable participation in metal-catalyzed coupling reactions.

Reaction Type Catalyst Product
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosAryl amine-linked compounds

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and sulfur-containing gases.

  • Photolysis : UV exposure leads to homolytic cleavage of C-S bonds, forming radicals.

Key Research Findings

  • Antimicrobial Activity : Derivatives with oxidized sulfonyl groups show enhanced activity against E. coli and S. aureus (MIC: 2–8 µg/mL).

  • Synthetic Flexibility : Multi-step routes enable modular modifications, such as replacing chlorine with bioisosteres like trifluoromethyl groups .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanylated Pyrazole Derivatives

Compound Name Substituents Molecular Formula Key Structural Features Reference
Target Compound 5-[(4-Cl-C₆H₄-CH₂)S], 4-[(2,4-Cl₂-C₆H₃)SCH₂] C₂₄H₁₈Cl₃N₂S₂ Dual sulfanylmethyl groups with 4-Cl and 2,4-Cl₂ aryl moieties
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS 318248-41-8) 5-Cl, 4-[(2,4-Cl₂-C₆H₃)SCH₂] C₁₇H₁₃Cl₃N₂S Chloro at position 5 instead of [(4-Cl-C₆H₄-CH₂)S]
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5) 5-(3-Cl-C₆H₄)S, 4-CN C₁₇H₁₁ClN₄S Nitrile group at position 4; 3-Cl phenylsulfanyl at position 5
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318237-99-9) 5-(4-Cl-C₆H₄)S, 4-CH=N-OH, 3-COOCH₃ C₁₈H₁₄ClN₃O₃S Hydroxyimino and ester functional groups

Key Observations :

  • The target compound’s 4-[(2,4-dichlorophenyl)sulfanyl]methyl group is structurally analogous to ’s compound but lacks the 5-chloro substituent.
  • Dihedral angles between aryl rings and the pyrazole core (e.g., 33.80°–86.65° in related structures ) suggest conformational flexibility, which may influence binding to biological targets.

Physicochemical Properties

  • Metabolic Stability : Sulfanyl groups may resist oxidative metabolism better than hydroxyl or amine substituents, as seen in pyrazole carboxamides () .

Q & A

Q. What are the key synthetic routes and reaction conditions for this pyrazole derivative?

The compound is synthesized via multi-step reactions involving sulfanyl group substitutions. A common approach includes:

  • Step 1: Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides or dithiocarbamates to introduce substituted sulfanyl groups .
  • Step 2: Alkylation of intermediates using reagents like (CH₃)₂SO₄ under controlled temperatures (10–15°C) to stabilize reactive intermediates .
  • Purification: Column chromatography or recrystallization is employed, with solvent systems like ethanol/water or ethyl acetate/hexane . Key Challenges: Managing steric hindrance from the dichlorophenyl group during sulfanyl substitutions.

Q. What analytical techniques are critical for structural characterization?

  • Elemental Analysis: Confirms stoichiometry (C, H, N, S, Cl) with <1% deviation from theoretical values .
  • ¹H-NMR and LC-MS: Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and molecular ion peaks (e.g., [M+H]⁺ at m/z 454.2 for C₁₇H₁₃Cl₃N₂S) .
  • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., S–C bond lengths of 1.78–1.82 Å) .

Q. What initial biological screening assays are applicable for this compound?

  • In Vitro Testing:
  • Analgesic/Anti-inflammatory Activity: Carrageenan-induced paw edema in rodent models, with indomethacin as a positive control .
  • Cytotoxicity: MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    • Limitations: Low aqueous solubility may require DMSO-based formulations (<0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

Q. What computational strategies predict bioactivity and target interactions?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or carbonic anhydrase IX (docking scores ≤-7.0 kcal/mol indicate strong binding) .
  • ADME Prediction: SwissADME or pkCSM to assess logP (∼3.5), permeability (Caco-2 > 5 nm/s), and cytochrome P450 inhibition . Case Study: Docking to COX-2 (PDB: 5KIR) revealed hydrogen bonding with Arg120 and hydrophobic interactions with the dichlorophenyl group .

Data Contradictions and Validation

  • Spectral vs. Crystallographic Data: NMR may suggest planar geometry, while X-ray data show slight puckering in the pyrazole ring. This is resolved by comparing torsion angles (e.g., N1–C2–C3–N4 = 178.5° in crystal vs. 180° in DFT models) .
  • Biological Replicability: Discrepancies in IC₅₀ values across labs often arise from cell passage number differences. Standardize cell lines (ATCC-certified) and assay protocols .

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